molecular formula C16H14N2OS B7878425 8-amino-10-cyclopropyldibenzo[b,f][1,4]thiazepin-11(10H)-one

8-amino-10-cyclopropyldibenzo[b,f][1,4]thiazepin-11(10H)-one

Cat. No.: B7878425
M. Wt: 282.4 g/mol
InChI Key: CKHDJDRWXZYBPE-UHFFFAOYSA-N
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Description

8-amino-10-cyclopropyldibenzo[b,f][1,4]thiazepin-11(10H)-one is a complex organic compound belonging to the dibenzo[b,f][1,4]thiazepine family This compound is characterized by its unique tricyclic structure, which includes a thiazepine ring fused with two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-10-cyclopropyldibenzo[b,f][1,4]thiazepin-11(10H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization-induced dynamic resolution have been employed to obtain the desired enantiomeric forms of the compound .

Chemical Reactions Analysis

Types of Reactions

8-amino-10-cyclopropyldibenzo[b,f][1,4]thiazepin-11(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketone or aldehyde derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

8-amino-10-cyclopropyldibenzo[b,f][1,4]thiazepin-11(10H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-amino-10-cyclopropyldibenzo[b,f][1,4]thiazepin-11(10H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 8-amino-10-cyclopropyldibenzo[b,f][1,4]thiazepin-11(10H)-one include other dibenzo[b,f][1,4]thiazepines and related tricyclic structures. Examples include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the amino and cyclopropyl groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

3-amino-5-cyclopropylbenzo[b][1,4]benzothiazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c17-10-5-8-15-13(9-10)18(11-6-7-11)16(19)12-3-1-2-4-14(12)20-15/h1-5,8-9,11H,6-7,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHDJDRWXZYBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=CC(=C3)N)SC4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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